(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-15-6-4-5-7-18(15)19(23-2)14-21-20(22)13-10-16-8-11-17(24-3)12-9-16/h4-13,19H,14H2,1-3H3,(H,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZRHZTMSWSRV-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound belonging to the acrylamide class, which has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesis, and possible applications based on current literature.
Chemical Structure and Properties
The compound has the following molecular formula: C20H23NO2S, with a molecular weight of 341.47 g/mol. Its structure features an acrylamide moiety, which is known for various biological activities including antimicrobial and insecticidal properties.
Antimicrobial Properties
Acrylamide derivatives have been studied extensively for their antimicrobial effects. Although specific data on this compound is limited, similar compounds have demonstrated effectiveness against a range of bacteria and fungi. The presence of the acrylamide group suggests that this compound may exhibit comparable antimicrobial activity, warranting further investigation into its efficacy against specific pathogens .
Insecticidal Potential
Research indicates that certain acrylamide derivatives possess insecticidal properties. The structural features of this compound, particularly the aromatic rings and the acrylamide group, suggest potential for similar activity. Future studies could explore its effectiveness as an insecticide in agricultural applications .
The exact mechanism of action for this compound remains undocumented. However, compounds in this class typically interact with biological targets such as enzymes or receptors, potentially inhibiting their function or altering signaling pathways. Understanding these interactions will be crucial for elucidating the compound's biological effects .
Research Findings and Case Studies
While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:
- Antitumor Activity : Some acrylamide derivatives have shown promise in cancer therapy by inhibiting specific kinases involved in tumor growth. For instance, benzamide derivatives have been reported to exhibit antitumor effects in clinical settings .
- Inhibition Studies : A study on structurally similar compounds indicated significant inhibition of Gα12-stimulated SRE.L activity in prostate cancer cells, suggesting that this compound could be explored for similar antitumor properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups, stereochemistry, and backbone modifications. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity.
Structural Modifications and Substituent Effects
Physicochemical Properties
*Solubility inferred from substituent polarity and experimental data .
Research Findings and Implications
Methylthio vs. Methoxy : Methylthio groups enhance lipophilicity and antimicrobial activity but may reduce solubility. Methoxy groups improve stability but require polar backbones for bioavailability .
Stereochemistry : (E)-isomers generally show higher bioactivity than (Z)-isomers due to optimal spatial alignment with target proteins .
Ortho-Substituents : The o-tolyl group in the target compound likely enhances steric shielding, prolonging metabolic half-life compared to para-substituted analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving α-bromoacrylic acid activation using EDCI in ice-cooled DMF, followed by coupling with the amine precursor. Solvent systems like ethyl acetate/petroleum ether mixtures are critical for purification via column chromatography. Reaction optimization includes monitoring by TLC and adjusting molar ratios of reagents (e.g., 1:1.2 for amine:acid) to improve yields . Post-synthesis, purity is confirmed using -NMR and -NMR, with chemical shifts (e.g., δ 7.2–6.8 ppm for aromatic protons) and coupling constants (e.g., for the trans-alkene) serving as structural markers .
Q. How can researchers confirm the stereochemical configuration (E/Z) of the acrylamide moiety?
- Methodological Answer : The E-configuration is confirmed via -NMR coupling constants () between the α and β protons of the acrylamide double bond. For ambiguous cases, NOESY experiments or X-ray crystallography (e.g., monoclinic space group with ) provide definitive structural validation .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile solvents (e.g., DMF, dichloromethane). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via authorized chemical waste facilities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Cross-validation using complementary techniques is critical. For example:
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at 346.38 m/z) and isotopic patterns.
- UV-Vis spectroscopy : Identify absorbance maxima (e.g., 280–320 nm for conjugated systems) to detect impurities.
- Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer : Key variables include:
- Catalyst selection : EDCI/HOBt systems reduce racemization in amide bond formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Maintaining 0–5°C during acid activation minimizes side reactions.
Q. How can computational modeling predict biological activity or binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) assesses binding modes. QSAR models correlate electronic parameters (e.g., Hammett σ values for substituents) with IC data. DFT calculations (e.g., B3LYP/6-31G*) predict reactivity of the methylthio group in metabolic pathways .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results in anti-cancer assays?
- Methodological Answer :
- Dose-response curves : Ensure consistency in IC measurements (e.g., 48-hour MTT assays vs. 72-hour SRB assays).
- Cell line variability : Test across multiple lines (e.g., MCF-7 vs. HepG2) to rule out tissue-specific effects.
- Metabolic stability : Check for compound degradation in culture media via LC-MS at 24/48-hour intervals .
Experimental Design
Q. What in vitro assays are suitable for evaluating antioxidant potential?
- Methodological Answer :
- DPPH radical scavenging : Monitor absorbance decay at 517 nm (IC < 50 µM indicates high activity).
- Nitric oxide (NO) scavenging : Quantify nitrite inhibition using Griess reagent (e.g., 60–80% inhibition at 100 µM).
- Control comparisons : Use ascorbic acid or Trolox as reference antioxidants .
Structural and Stability Studies
Q. How does the methylthio substituent influence chemical stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
